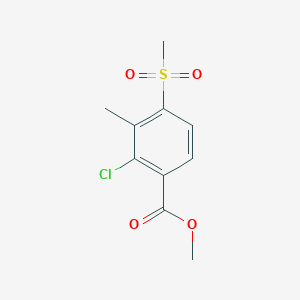
1,4-Bis(2-hydroxyethyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-hydroxyethyl)piperazin-2-one, commonly known as Bicine, is a zwitterionic buffer widely used in biochemical and physiological research. It was first synthesized in 1961 by Good and Izawa, and since then, it has been extensively studied due to its unique properties.
作用机制
Bicine acts as a buffer by maintaining a constant pH in a solution. It has a pKa of 8.3, which makes it an effective buffer in the physiological pH range. Bicine achieves buffering by accepting or donating protons depending on the pH of the solution. It also helps to stabilize the structure of proteins and enzymes by providing a suitable environment for their activity.
生化和生理效应
Bicine has been shown to have minimal effects on the biochemical and physiological properties of proteins and enzymes. It does not interfere with the activity or stability of most enzymes and proteins, making it an ideal buffer for their study. Bicine is also biocompatible, which makes it suitable for cell culture experiments.
实验室实验的优点和局限性
Bicine has several advantages over other buffers, including its low toxicity and low UV absorbance. It is also stable over a wide range of pH and temperature conditions. However, Bicine has some limitations, such as its limited solubility at high concentrations and its interference with some spectroscopic techniques.
未来方向
There are several future directions for the use of Bicine in scientific research. One area of interest is the development of new Bicine derivatives with improved properties, such as increased solubility and lower UV absorbance. Another area of interest is the use of Bicine in drug delivery systems, where it could be used to stabilize and deliver drugs to specific targets in the body.
Conclusion:
In conclusion, Bicine is a versatile buffer widely used in biochemical and physiological research. Its unique properties make it an ideal buffer for the study of proteins and enzymes. Bicine has several advantages over other buffers, but it also has some limitations. There are several future directions for the use of Bicine in scientific research, and it is likely to remain an important tool for many years to come.
合成方法
Bicine can be synthesized by the reaction of diethanolamine with ethylene chlorohydrin in the presence of sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography. The yield of Bicine synthesis can be improved by adjusting the reaction conditions such as temperature, pH, and the concentration of reactants.
科学研究应用
Bicine is a versatile buffer that has a wide range of applications in scientific research. It is commonly used in the preparation of cell culture media, protein extraction, and purification, enzyme assays, and protein crystallization. Bicine is also used in electrophoresis and chromatography techniques to separate and analyze proteins and nucleic acids.
属性
CAS 编号 |
122734-17-2 |
|---|---|
产品名称 |
1,4-Bis(2-hydroxyethyl)piperazin-2-one |
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
1,4-bis(2-hydroxyethyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O3/c11-5-3-9-1-2-10(4-6-12)8(13)7-9/h11-12H,1-7H2 |
InChI 键 |
PLKLFHFGLAWKAK-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1CCO)CCO |
规范 SMILES |
C1CN(C(=O)CN1CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




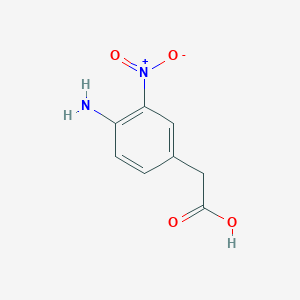
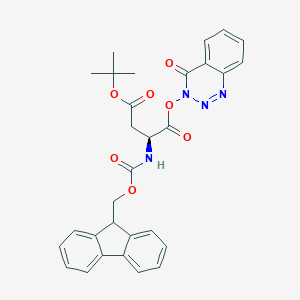

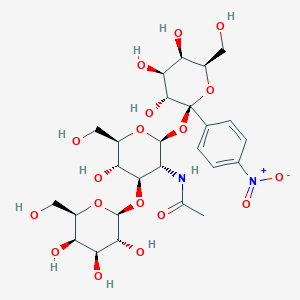
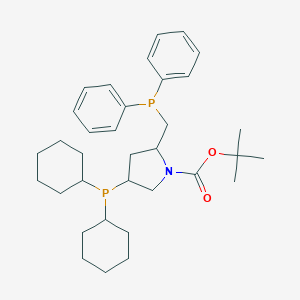
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
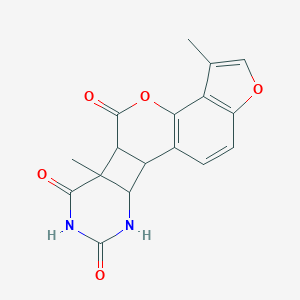
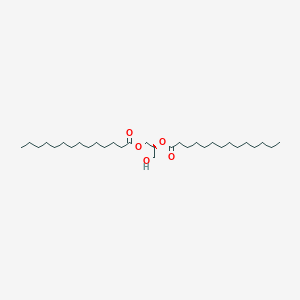
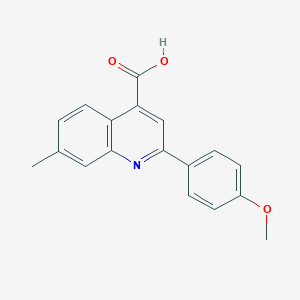
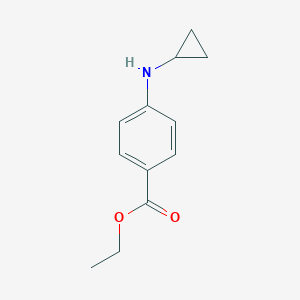
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
